Cas no 135729-78-1 ((S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide)

135729-78-1 structure
Nom du produit:(S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
(S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
- (S)-N-1-azabicyclo[2.2.0]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
- (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
- N-(1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
- N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxaMide
- (S)-N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-5,6,7,
- 1-Naphthalenecarboxamide,N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro
- N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
- N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide
- N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
- N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalenecarboxide
- 1-Naphthalenecarboxamide,N-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-, (S)- (9CI)
- PALONOSETRON INTERMEDIATE
- A927595
- SCHEMBL1159851
- N-[(S)-1-Azabicylco[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene carboxamide
- N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
- (S)-N-(1-azabicyclo-[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
- 135729-78-1
- CHEMBL1195823
- UKUDKGCYXPIZRH-QGZVFWFLSA-N
- (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro1-naphthalenecarboxamide
- AKOS015967693
- 1-Naphthalenecarboxamide,N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-
- N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl] 5,6,7,8-tetrahydronaphthalene-1-carboxamide; (R)-N-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide;
- 1-Naphthalenecarboxamide, N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-; 1-Naphthalenecarboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-, (S)- (9CI); N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide; N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl] 5,6,7,8-tetrahydronaphthalene-1-carboxamide
- (S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
-
- Piscine à noyau: 1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m1/s1
- La clé Inchi: UKUDKGCYXPIZRH-QGZVFWFLSA-N
- Sourire: O=C(C1=C2CCCCC2=CC=C1)N[C@@H]3CN4CCC3CC4
Propriétés calculées
- Qualité précise: 284.18900
- Masse isotopique unique: 284.188863393g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 3
- Complexité: 389
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 32.3Ų
- Le xlogp3: 3.2
Propriétés expérimentales
- Dense: 1.17
- Point de fusion: 157-159oC
- Point d'ébullition: 439.2°C at 760 mmHg
- Point d'éclair: 439.2 °C at 760 mmHg
- Indice de réfraction: 1.609
- Solubilité: Chloroform (Slightly), Methanol (Slightly)
- Le PSA: 32.34000
- Le LogP: 2.71820
(S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Sealed in dry,2-8°C(BD163726)
(S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
(S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM141657-1g |
(S)-N-(quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
135729-78-1 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A219006862-1g |
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
135729-78-1 | 97% | 1g |
690.00 USD | 2021-06-15 | |
TRC | A795320-1g |
(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide |
135729-78-1 | 1g |
$ 1108.00 | 2023-04-19 | ||
A2B Chem LLC | AD56899-25mg |
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
135729-78-1 | 98% | 25mg |
$164.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-503174-25mg |
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide, |
135729-78-1 | 25mg |
¥2858.00 | 2023-09-05 | ||
Ambeed | A973398-1g |
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
135729-78-1 | 95+% | 1g |
$637.0 | 2023-09-05 | |
TRC | A795320-250mg |
(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide |
135729-78-1 | 250mg |
$ 316.00 | 2023-04-19 | ||
TRC | A795320-100mg |
(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide |
135729-78-1 | 100mg |
$ 144.00 | 2023-04-19 | ||
1PlusChem | 1P007O03-100mg |
1-Naphthalenecarboxamide,N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro- |
135729-78-1 | 98% | 100mg |
$357.00 | 2025-02-22 | |
A2B Chem LLC | AD56899-250mg |
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
135729-78-1 | 98 | 250mg |
$882.00 | 2024-04-20 |
(S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide Littérature connexe
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
135729-78-1 ((S)-N-(1-Azabicyclo2.2.2oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide) Produits connexes
- 135729-56-5(Palonosetron)
- 135729-61-2(Palonosetron)
- 149653-99-6((5R)-3-(3R)-1-azabicyclo2.2.2octan-3-yl-3-azatricyclo7.3.1.0,5,13trideca-1(13),9,11-trien-2-one)
- 2228682-41-3({1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine)
- 1864063-05-7(3-amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride)
- 1008690-53-6(N-{1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide)
- 2034592-56-6(5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 941869-40-5(4-methyl-2-(phenylcarbamoyl)amino-1,3-thiazole-5-carboxylic acid)
- 318497-84-6(1H-Pyrazole-4-carbonitrile, 1-(4-methoxyphenyl)-5-(trifluoromethyl)-)
- 2171170-89-9((3S)-3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}pentanoic acid)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
